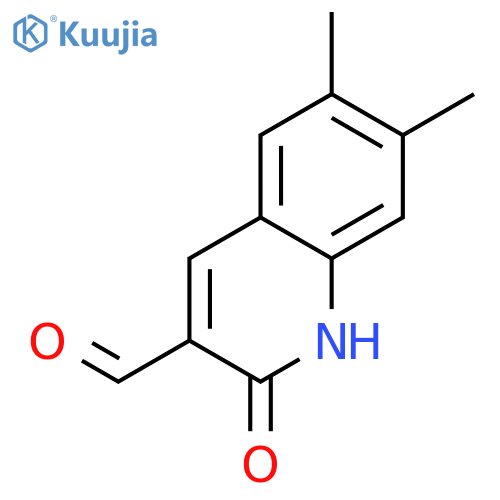Cas no 338428-49-2 (2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde)

338428-49-2 structure
商品名:2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde
CAS番号:338428-49-2
MF:C12H11NO2
メガワット:201.221243143082
MDL:MFCD02740013
CID:1465741
PubChem ID:788664
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Quinolinecarboxaldehyde, 1,2-dihydro-6,7-dimethyl-2-oxo-
- 2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde
- SCHEMBL26568505
- SCHEMBL17603468
- AKOS000589614
- MFCD02740013
- Oprea1_521616
- 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- TQ0110
- SR-01000318039
- 338428-49-2
- Oprea1_126944
- SR-01000318039-1
- SB70171
- NS-02057
- AKOS004121235
- 6,7-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde
-
- MDL: MFCD02740013
- インチ: InChI=1S/C12H11NO2/c1-7-3-9-5-10(6-14)12(15)13-11(9)4-8(7)2/h3-6H,1-2H3,(H,13,15)
- InChIKey: PEBHMGASJHGGGN-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1C)NC(=O)C(=C2)C=O
計算された属性
- せいみつぶんしりょう: 201.07903
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 46.17
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B431245-50mg |
6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |
338428-49-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2981-10G |
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde |
338428-49-2 | 95% | 10g |
¥ 24,948.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2981-500MG |
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde |
338428-49-2 | 95% | 500MG |
¥ 3,326.00 | 2023-04-13 | |
| TRC | B431245-100mg |
6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |
338428-49-2 | 100mg |
$ 230.00 | 2022-06-07 | ||
| OTAVAchemicals | 7020691356-1000MG |
6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |
338428-49-2 | 95% | 1g |
$459 | 2023-07-04 | |
| OTAVAchemicals | 7020691356-50MG |
6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |
338428-49-2 | 95% | 50MG |
$171 | 2023-07-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535889-250mg |
2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde |
338428-49-2 | 98% | 250mg |
¥6974.00 | 2024-05-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2981-5.0g |
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde |
338428-49-2 | 95% | 5.0g |
¥14958.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2981-100mg |
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde |
338428-49-2 | 95% | 100mg |
¥1246.0 | 2024-04-20 | |
| Crysdot LLC | CD11141018-10g |
2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde |
338428-49-2 | 97% | 10g |
$4167 | 2024-07-17 |
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
338428-49-2 (2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde) 関連製品
- 2721-59-7(3-methyl-1,2-dihydroquinolin-2-one)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:338428-49-2)2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde

清らかである:99%
はかる:5g
価格 ($):3351.0